molecular formula C13H13FN2O2 B5179026 N,N'-[(4-fluorophenyl)methylene]bisacrylamide CAS No. 303061-65-6

N,N'-[(4-fluorophenyl)methylene]bisacrylamide

Cat. No.: B5179026
CAS No.: 303061-65-6
M. Wt: 248.25 g/mol
InChI Key: CIMFBENGVSWKNS-UHFFFAOYSA-N
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Description

N,N'-[(4-fluorophenyl)methylene]bisacrylamide, also known as FPBA, is a synthetic compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. FPBA is a crosslinking agent that is commonly used in the synthesis of hydrogels and biomaterials.

Scientific Research Applications

N,N'-[(4-fluorophenyl)methylene]bisacrylamide has a wide range of potential applications in scientific research. One of its primary uses is in the synthesis of hydrogels and biomaterials. Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water. They have a variety of applications in tissue engineering, drug delivery, and biosensing. This compound is an effective crosslinking agent for hydrogels due to its ability to form stable covalent bonds between polymer chains.
This compound has also been used in the development of biosensors. Biosensors are devices that use biological molecules, such as enzymes or antibodies, to detect specific analytes. This compound can be used to immobilize these biological molecules onto a solid support, such as a glass slide or a microchip. This immobilization increases the sensitivity and stability of the biosensor, making it more effective for detecting low concentrations of analytes.

Mechanism of Action

The mechanism of action of N,N'-[(4-fluorophenyl)methylene]bisacrylamide is based on its ability to form covalent bonds with functional groups on biomolecules. The double bond in the acrylamide moiety of this compound can undergo a Michael addition reaction with nucleophilic groups, such as thiol (-SH) or amino (-NH2) groups. This results in the formation of a stable covalent bond between the this compound molecule and the biomolecule.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in vitro and in vivo. In a study conducted on human liver cells, this compound was found to have no significant cytotoxic effects at concentrations up to 100 µM. In another study, this compound was injected into mice at a dose of 10 mg/kg, and no adverse effects were observed.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N,N'-[(4-fluorophenyl)methylene]bisacrylamide in lab experiments is its ability to form stable covalent bonds with biomolecules. This makes it an effective crosslinking agent for hydrogels and biomaterials. This compound is also relatively easy to synthesize and has minimal toxicity, making it a safe and cost-effective option for scientific research.
One limitation of using this compound is its sensitivity to pH and temperature. The reaction between this compound and biomolecules is pH-dependent, and the optimal pH range varies depending on the type of biomolecule being crosslinked. Additionally, the reaction is sensitive to temperature, and higher temperatures can lead to non-specific crosslinking and decreased efficiency.

Future Directions

There are several potential future directions for research on N,N'-[(4-fluorophenyl)methylene]bisacrylamide. One area of interest is the development of new hydrogel formulations using this compound as a crosslinking agent. These hydrogels could be tailored to specific applications, such as drug delivery or tissue engineering.
Another potential direction is the development of new biosensors using this compound. These biosensors could be used for a variety of applications, such as environmental monitoring or medical diagnostics.
Finally, there is potential for further research into the mechanism of action of this compound. Understanding the specific functional groups that are targeted by this compound could lead to the development of more efficient and specific crosslinking agents.

Synthesis Methods

N,N'-[(4-fluorophenyl)methylene]bisacrylamide is synthesized through a condensation reaction between 4-fluorobenzaldehyde and acrylamide. The reaction is typically carried out in the presence of a base catalyst, such as triethylamine or pyridine, and a solvent, such as dichloromethane or acetonitrile. The resulting product is a yellow crystalline solid that is soluble in polar solvents, such as water and ethanol.

Properties

IUPAC Name

N-[(4-fluorophenyl)-(prop-2-enoylamino)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c1-3-11(17)15-13(16-12(18)4-2)9-5-7-10(14)8-6-9/h3-8,13H,1-2H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMFBENGVSWKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(C1=CC=C(C=C1)F)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303061-65-6
Record name N-((ACRYLOYLAMINO)(4-FLUOROPHENYL)METHYL)ACRYLAMIDE
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